molecular formula C7H8N2O2 B575601 3-Amino-5-hydroxybenzamide CAS No. 176442-22-1

3-Amino-5-hydroxybenzamide

Cat. No.: B575601
CAS No.: 176442-22-1
M. Wt: 152.153
InChI Key: QZYPKVMAPRVKDG-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxybenzamide ( 176442-22-1) is a valuable benzamide derivative with significant applications in medicinal chemistry and antibiotic research. Its molecular formula is C 7 H 8 N 2 O 2 , and it has a molecular weight of 152.15 g/mol . This compound serves as a crucial synthetic intermediate and building block in organic synthesis. Its primary research value lies in its role as a template or core scaffold for generating diverse chemical libraries. In one documented application, the structurally related compound 3-amino-5-hydroxybenzoic acid was used as a template to prepare a library of 2,001 compounds via split synthesis, demonstrating the potential of this chemical class in drug discovery . The compound's structure, featuring both phenolic hydroxyl and benzamide groups, allows for further chemical diversification, such as alkylation with various alkyl halides or sulfonylation with sulfonyl chlorides, to explore structure-activity relationships . Researchers are investigating derivatives of this compound for various biological activities. Aminohydroxybenzoic acids and their derivatives have shown promising biological activity in multiple assay systems . The compound is of particular interest in studies related to ansamycin antibiotics, as it is a functionalized analogue of 3-amino-5-hydroxybenzoic acid (AHBA), which is the essential precursor for the meta-C7N unit found in ansamycin and mitomycin classes of antibiotics . These antibiotics are known for their potent antimicrobial and anticancer properties. Handling and Storage: For laboratory handling, it is recommended to store the product sealed in a dry environment at 2-8°C to maintain stability . Notice: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary risk assessments and adhere to their institution's safety protocols before handling this chemical.

Properties

IUPAC Name

3-amino-5-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYPKVMAPRVKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665591
Record name 3-Amino-5-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176442-22-1
Record name 3-Amino-5-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amination of 3,5-Dihydroxybenzoic Acid Derivatives

The most widely reported synthetic route involves the direct amination of 3,5-dihydroxybenzoic acid (3,5-DHBA) or its esters. This method leverages nucleophilic substitution or condensation reactions with ammonia or alkylamines under controlled conditions.

Reaction Mechanism and Conditions

  • Substrate Activation :

    • 3,5-DHBA is first activated via esterification (e.g., methyl or ethyl ester) to enhance reactivity. For example, methyl 3,5-dihydroxybenzoate reacts with aqueous methylamine at 180°C under autoclave conditions to form methyl 3-methylamino-5-hydroxybenzoate.

    • Acidic or basic hydrolysis of the ester intermediate yields the free carboxylic acid, which is subsequently amidated using ammonia or amines.

  • Key Parameters :

    • Temperature : 160–180°C for 16–36 hours.

    • Catalysts : Sodium carbonate or ammonium chloride facilitates deprotonation and nucleophilic attack.

    • Solvents : Water or methanol, depending on the solubility of intermediates.

Yield and Purification

  • Yield : 48–75% for the amination step, with recrystallization from ethyl acetate/hexane improving purity to >95%.

  • Challenges : Competing side reactions, such as over-alkylation or dimerization, reduce efficiency. For instance, dimethyl 3,5-di(methylamino)benzoate is a common byproduct (7–10% yield).

Nitro Group Reduction Pathways

An alternative route involves the reduction of nitro precursors, such as 3-nitro-5-hydroxybenzamide. This method is advantageous for avoiding harsh amination conditions.

Synthetic Steps

  • Nitration : Benzamide derivatives are nitrated at the meta position using mixed acids (HNO₃/H₂SO₄). For example, 3-nitro-5-hydroxybenzamide is synthesized in 65–70% yield.

  • Reduction :

    • Catalytic Hydrogenation : Pd/C or Raney nickel under H₂ (1–3 atm) at 25–50°C.

    • Chemical Reduction : Iron powder in acidic media (HCl/H₂O) at 80–100°C.

Optimization Data

ParameterCatalytic HydrogenationChemical Reduction
Temperature (°C)25–5080–100
Pressure (atm)1–3N/A
Yield (%)85–9075–80
Purity (HPLC, %)>9895–97

Limitations

  • Nitration requires precise control to avoid di-nitration or oxidation side products.

  • Residual metal catalysts (Pd, Fe) necessitate extensive purification.

Enzymatic Biosynthesis via the Aminoshikimate Pathway

In microbial systems, AHBA-amide is biosynthesized through the aminoshikimate pathway, which is reconstituted in engineered Amycolatopsis or Streptomyces strains.

Pathway Overview

  • Kanosamine Formation : Glucose is converted to UDP-kanosamine via a series of phosphorylation and isomerization steps.

  • AHBA Synthase Catalysis : The enzyme AHBA synthase (a PLP-dependent homodimer) converts 5-deoxy-5-aminodehydroshikimic acid to AHBA.

  • Amidation : AHBA is enzymatically amidated by a dedicated ligase to form AHBA-amide.

Fermentation Conditions

  • Strains : Amycolatopsis mediterranei S699 (rifamycin-producing).

  • Media : Optimized carbon/nitrogen ratios (e.g., 5:1 glycerol/ammonium sulfate).

  • Yield : 1.2–1.5 g/L in fed-batch reactors, with >90% purity post-extraction.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal waste.

Continuous Flow Chemistry

  • Esterification-Amination : Methyl 3,5-dihydroxybenzoate and methylamine are reacted in a continuous flow reactor (residence time: 30 min) at 150°C.

  • Advantages : 20% higher yield (85%) compared to batch processes, with reduced side products.

Catalytic Process Intensification

  • Solid Acid Catalysts : Sulfonated graphene oxide (SGO) enhances esterification rates by 40%.

  • Solvent-Free Systems : Melt-phase amidation at 200°C reduces organic solvent use by 70%.

Hazard Mitigation

  • PPE Requirements : Nitrile gloves, safety goggles, and fume hoods for handling amines/nitric acid.

  • Waste Management : Neutralization of acidic/byproduct streams with Ca(OH)₂ before disposal.

Green Chemistry Innovations

  • Biocatalytic Routes : Recombinant E. coli expressing AHBA synthase reduces energy consumption by 50%.

  • Solvent Recovery : >90% methanol recycling via distillation in esterification steps .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-hydroxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino or hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Biological Activity

3-Amino-5-hydroxybenzamide (AHBA) is a naturally occurring amino acid that plays a crucial role in the biosynthesis of various antibiotics, particularly the ansamycin class, which includes well-known compounds like rifamycin and geldanamycin. This article explores the biological activity of AHBA, focusing on its biosynthetic pathways, pharmacological properties, and therapeutic potential.

Biosynthesis of this compound

The biosynthetic pathway of AHBA is complex and primarily involves the aminoshikimate pathway. AHBA is synthesized from shikimic acid through a series of enzymatic reactions. The key enzyme involved in this process is AHBA synthase, which catalyzes the conversion of 5-deoxy-5-aminodehydroshikimic acid to AHBA. This enzyme operates as a homodimer, with each subunit contributing to the active site necessary for catalysis .

Key Steps in Biosynthesis:

  • Formation of Kanosamine : The pathway begins with the formation of kanosamine from glucose.
  • Conversion to 1-Deoxy-1-imino-erythrose 4-phosphate : Kanosamine is phosphorylated and converted into a precursor.
  • AHBA Formation : The final steps involve multiple enzymatic transformations leading to the production of AHBA.

Pharmacological Properties

AHBA exhibits several pharmacological activities that underline its importance in medicinal chemistry.

Antimicrobial Activity

AHBA acts as a precursor in the biosynthesis of ansamycins, which possess significant antimicrobial properties. These compounds are effective against a range of bacterial infections, including those caused by resistant strains . The incorporation of AHBA into antibiotic production systems has been shown to enhance yields significantly, indicating its role as a critical intermediate in antibiotic biosynthesis .

Anticancer Properties

Research has demonstrated that AHBA derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from AHBA can inhibit the proliferation of human lung cancer cells (A-549) and breast cancer cells (MCF-7) in vitro . The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Case Studies

  • Rifamycin Biosynthesis : A study reconstituted the biosynthetic pathway for rifamycin B using engineered Escherichia coli strains capable of synthesizing AHBA. This approach highlighted how modifying metabolic pathways can enhance antibiotic production .
  • Antibiotic Yield Enhancement : In fermentation processes, supplementing media with AHBA has been shown to increase the yield of mitomycin and other ansamycins by 2 to 4 times compared to controls lacking this amino acid .

Research Findings

Recent research emphasizes the potential applications of AHBA beyond its role in antibiotic synthesis:

  • Neuroprotective Effects : Some studies suggest that derivatives of AHBA may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by crossing the blood-brain barrier effectively .
  • Immunomodulatory Effects : There is emerging evidence that AHBA can modulate immune responses, making it a candidate for developing new immunotherapeutic agents .

Scientific Research Applications

Biosynthesis of Antibiotics

Role in Ansamycin Production

3-Amino-5-hydroxybenzamide is a crucial precursor in the biosynthesis of ansamycin antibiotics, such as rifamycin. The compound is synthesized through the aminoshikimate pathway, which involves several enzymatic reactions that convert simple precursors into complex antibiotic structures. The terminal enzyme in this pathway, 3-amino-5-hydroxybenzoic acid synthase, catalyzes the formation of AHBA from 5-deoxy-5-amino-3-dehydroshikimic acid .

Mechanism of Action

The biosynthetic pathway for AHBA involves a series of steps where kanosamine is phosphorylated and converted into various intermediates before yielding AHBA. This compound then serves as a starter unit for polyketide assembly, ultimately contributing to the formation of the macrolactam ring characteristic of ansamycins .

Microbial Fermentation

Enhancing Antibiotic Yields

In industrial settings, the addition of this compound to fermentation media has been shown to significantly enhance the production of antibiotics. Studies indicate that supplementing fermentation processes with AHBA can increase yields by 2 to 4 times for antibiotics such as mitomycin and actinomycin . This enhancement is attributed to AHBA's role as a biosynthetic precursor and its ability to stimulate microbial metabolism.

Microbial Strains Used

Common microbial strains utilized for producing AHBA include Amycolatopsis mediterranei and various species of Streptomyces. Genetic engineering techniques are often employed to optimize these strains for higher yields of AHBA and the antibiotics derived from it .

Therapeutic Potential

Research on Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of compounds related to this compound. For instance, formulations containing similar structures have shown promise in treating neuropsychological disorders by modulating stress-related pathways in animal models . While direct research on AHBA's therapeutic effects is limited, its biochemical properties suggest potential applications in neuropharmacology.

Preparation Methods

Synthesis and Industrial Production

The synthesis of this compound typically involves microbial fermentation processes or chemical synthesis routes. The aminoshikimate pathway is primarily used for biological synthesis, while chemical methods may involve nitro reduction techniques .

Environmental Considerations

Recent advancements have focused on developing environmentally friendly synthesis methods that reduce waste and improve yield. For example, using specific catalysts during the synthesis process can minimize environmental impact while maintaining high product quality .

Summary of Research Findings

Study Findings Application
Established AHBA's role in ansamycin biosynthesisAntibiotic production
Mechanistic insights into AHBA synthesisGenetic screening for new antibiotics
Increased antibiotic yields with AHBA supplementationIndustrial fermentation processes
Potential neuroprotective effects in formulationsTherapeutic applications

Enhanced Antibiotic Production

A notable case study highlighted the effect of adding this compound during the fermentation process for mitomycin production. Researchers observed a 2 to 4-fold increase in yields compared to control groups lacking AHBA supplementation. This underscores the compound's dual role as both a precursor and an enhancer of antibiotic production efficiency.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between 3-Amino-5-hydroxybenzamide and related compounds:

Compound Name Structural Features Key Applications Hazards
This compound -NH₂ at C3, -OH at C5, amide group Potential intermediate in drug synthesis (inferred from analogs) No specific hazards reported (similar to Combi-Blocks’ analog )
2-Aminobenzamide -NH₂ at C2, amide group Glycosylation studies, glycobiology tools Not explicitly stated in evidence
Methyl-3-amino-4-hydroxybenzoate -NH₂ at C3, -OH at C4, methyl ester Precursor for benzoxazole derivatives (e.g., antimicrobial agents) Hazards depend on downstream products
Benzimidazole derivatives Fused benzene-imidazole ring system Antimicrobial, anticancer agents (e.g., compounds 3a-3b in ) Varied; some analogs show low toxicity, others have acute oral hazards

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 3-Amino-5-hydroxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted benzoic acid derivatives and amines. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts like HATU or EDCI. For example, coupling 5-hydroxyisophthalic acid derivatives with ammonia under reflux in ethanol yields this compound, but side reactions (e.g., over-alkylation) may occur at higher temperatures . Purification via column chromatography (silica gel, 5% MeOH in DCM) is critical to isolate the product.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min) to assess purity (>98% required for biological assays) .
  • NMR : Confirm structure via ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 4.5 ppm for -NH₂) and ¹³C NMR (amide carbonyl at ~168 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 168.1 (calculated for C₈H₉N₂O₂) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via TLC or in-line FTIR to identify rate-limiting steps (e.g., amine activation).
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
  • Catalyst Load : Reduce EDCI/HOBt ratios from 1.5:1 to 1:1 to minimize byproducts while maintaining >85% yield .
  • Scale-Up Challenges : Address exothermic reactions by gradual reagent addition and temperature control (jacketed reactors recommended) .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Case Study : If NMR shows unexpected peaks, perform 2D experiments (COSY, HSQC) to assign signals. For example, residual solvents (e.g., DMSO-d₆) may mimic impurities.
  • X-ray Crystallography : Use single-crystal diffraction to confirm molecular packing and hydrogen-bonding patterns, especially if tautomeric forms (amide vs. imidic acid) are suspected .
  • Batch Comparison : Cross-validate results across multiple synthetic batches to distinguish intrinsic variability from systematic errors .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer :

  • Analog Design : Introduce substituents (e.g., halogens, methyl groups) at positions 2 and 4 to modulate electronic effects. For example, 5-chloro analogs show enhanced binding to PARP-1 in cancer studies .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict charge distribution and H-bond donor/acceptor capacity .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., PARP-1 IC₅₀) and correlate results with Hammett σ values to quantify electronic contributions .

Q. How does this compound stability vary under different storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC. Degradation products (e.g., hydrolyzed benzoic acid) indicate moisture sensitivity .
  • Light Sensitivity : UV-vis spectroscopy (λmax 270 nm) after 48-hour light exposure quantifies photodegradation. Use amber vials for long-term storage .

Q. What interdisciplinary applications does this compound have beyond medicinal chemistry?

  • Methodological Answer :

  • Material Science : Incorporate into metal-organic frameworks (MOFs) via amide coordination sites. Test thermal stability via TGA (decomposition >250°C) .
  • Agrochemicals : Screen for herbicidal activity using Arabidopsis growth inhibition assays. Compare EC₅₀ values against commercial herbicides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.